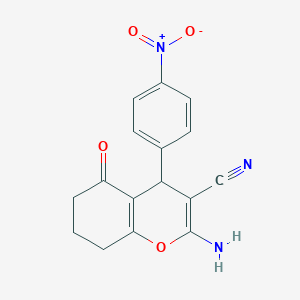

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chromene, which is a heterocyclic compound with a benzopyran skeleton. It also contains an amino group (NH2), a nitrophenyl group (C6H4NO2), and a nitrile group (CN), which can significantly influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene and pyran rings of the chromene moiety, the nitrophenyl group attached to the fourth position, and the nitrile group attached to the third position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, amino, and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications

Antioxidant Activities

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been studied for their antioxidant activities. For instance, a related compound, 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, demonstrated significant antioxidant activity in different areas of mice central nervous system, reducing lipid peroxidation and nitrite content in all brain areas. It also increased antioxidant enzymatic activities, particularly in the cerebellum, indicating a potential role in protecting the brain against neuronal damage observed during neuropathologies (Fortes et al., 2013).

Anticancer Properties

The anticancer properties of 2-amino-4H-chromene derivatives have been a focus of research as well. A novel 4-aryl substituted 2-amino-4H-chromene derivative, AX-554, showed significant inhibitory effects on human lung adenocarcinoma transplanted into mice, as well as notable antimetastatic activity. Intragastric administration of AX-554 increased animals' life expectancy by more than 3.3 times compared to the control and induced remission in 60% of cases, making it a potential candidate for lung carcinoma treatment. The anticancer effect of AX-554 is attributed to anti-ALK-mediated activation of tumor cells apoptosis and suppression of TUBB3-dependent cell proliferation (Blinova et al., 2018).

Genotoxicity Modulation

Compounds related to this compound have been investigated for their ability to modulate genotoxicity. A study on Drosophila melanogaster revealed that certain 4-hydroxy-2H-chromen-2-one derivatives could modulate the genotoxicity of the mutagenic agent ethyl methanesulfonate (EMS). These compounds significantly decreased the frequency of germinative mutations caused by EMS, suggesting a protective role under the action of strong mutagens (Matic et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-8-11-14(9-4-6-10(7-5-9)19(21)22)15-12(20)2-1-3-13(15)23-16(11)18/h4-7,14H,1-3,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCGTGJSDAJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)

![1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2582047.png)

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)